2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound with significant implications in medicinal chemistry. It is categorized under isoindole derivatives and exhibits various biological activities. The compound has a molecular formula of and a molecular weight of approximately 336.39 g/mol. Its Chemical Abstracts Service number is 77470-77-0, and it is recognized in databases such as ChEMBL and DSSTox with identifiers CHEMBL227068 and DTXSID201153301 respectively .
The synthesis of 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate isoindole derivatives with substituted amines or carboxylic acids under controlled conditions to ensure the formation of the desired amide structure.
Technical Details:
The molecular structure of 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- features a bicyclic isoindole framework with a butanamide side chain and two carbonyl groups contributing to its dioxo functionality.
Structural Data:
O=C(N1CC(NC2=C(C)C=CC=C2C)=O)C3=CC=CC=C3C1=O
The compound's structure can be visualized using molecular modeling software to assess its spatial configuration and potential interactions with biological targets.
The compound can participate in various chemical reactions typical for amides and diketones. Notably:
Technical Details:
The mechanism of action for 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
Process:
The physical properties of 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- include:
Chemical Properties:
Relevant data should be gathered from safety data sheets and chemical databases for handling practices.
This compound has potential applications in scientific research, particularly in drug discovery and development due to its structural characteristics which may confer biological activity.
Scientific Uses:
Research continues into its efficacy and safety profiles for potential use in clinical settings.
CAS No.: 1254-35-9
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9